CAY10434
Overview
Description
CAY10434 is a chemical compound known for its role as a selective inhibitor of the enzyme cytochrome P450 4A11. This enzyme is involved in the synthesis of 20-hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone and renal function . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of cardiovascular and renal diseases .
Mechanism of Action
Target of Action
CAY10434 primarily targets the 20-HETE synthase CYP4A11 , a member of the cytochrome P450 (CYP450) enzymes . This enzyme plays a crucial role in the metabolism of arachidonic acid, particularly in the vasculature and kidneys .
Mode of Action
This compound interacts with its target, CYP4A11, by inhibiting its function . It exhibits an IC50 value of 8.8 nM when tested in human renal microsomes . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway . By inhibiting CYP4A11, this compound reduces the synthesis of 20-HETE, an important metabolite of arachidonic acid . This can lead to downstream effects on various physiological processes, including vascular function.
Pharmacokinetics
For instance, it is soluble in ethanol, DMSO, and DMF . These properties can influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of CYP4A11 by this compound leads to a decrease in the production of 20-HETE . This can have various molecular and cellular effects, depending on the specific physiological context. For example, it has been reported that this compound can improve the contractile response to angiotensin II .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and composition of the surrounding medium . Additionally, factors such as temperature and light exposure could potentially impact the compound’s stability.
Biochemical Analysis
Biochemical Properties
CAY10434 plays a significant role in biochemical reactions, particularly as an inhibitor of the 20-HETE synthase CYP4A11 . This enzyme is part of the Cytochrome P450 family, which is involved in the metabolism of various molecules and chemicals within cells . By inhibiting CYP4A11, this compound can affect the production of 20-HETE, a metabolite of arachidonic acid .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an inhibitor of CYP4A11 . By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the CYP4A11 enzyme . This involves binding interactions with the enzyme, leading to its inhibition . The inhibition of CYP4A11 by this compound can lead to changes in the production of 20-HETE, thereby influencing various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid, where it inhibits the enzyme CYP4A11, affecting the production of 20-HETE
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10434 involves several steps, starting with the preparation of the core structure, which includes an imidazole ring and a phenoxy group. The key steps in the synthesis are as follows:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.
Attachment of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Final Assembly: The final step involves the coupling of the imidazole and phenoxy intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10434 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .
Scientific Research Applications
CAY10434 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cytochrome P450 enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving 20-hydroxyeicosatetraenoic acid.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular and renal diseases.
Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes
Comparison with Similar Compounds
Similar Compounds
CAY10462: Another selective inhibitor of cytochrome P450 4A11 with similar biological activities.
CYP4A11/CYP4F2-IN-1: A dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2, used to study kidney and cardiovascular diseases
Uniqueness
CAY10434 is unique due to its high selectivity for cytochrome P450 4A11, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its high potency and selectivity distinguish it from other inhibitors, providing more precise insights into the enzyme’s functions .
Properties
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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